N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

CB1 receptor antagonism azetidine-1-carboxamide pharmacology procurement risk assessment

N-Benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic azetidine-1-carboxamide as shown by its defined molecular backbone. This compound embodies a specific substitution pattern that distinguishes it structurally from earlier azetidine-1-carboxamide series such as the benzhydryloxy-containing derivatives within the CB1 antagonist patent class.

Molecular Formula C23H21FN2O3S
Molecular Weight 424.49
CAS No. 1795477-02-9
Cat. No. B2544084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
CAS1795477-02-9
Molecular FormulaC23H21FN2O3S
Molecular Weight424.49
Structural Identifiers
SMILESC1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21FN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27)
InChIKeyGBTGHOXVGJEFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795477-02-9): Chemical Identity and Procurement-Relevant Class Assignment


N-Benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic azetidine-1-carboxamide as shown by its defined molecular backbone . This compound embodies a specific substitution pattern that distinguishes it structurally from earlier azetidine-1-carboxamide series such as the benzhydryloxy-containing derivatives within the CB1 antagonist patent class [1]. The azetidine ring carries a 4-fluorophenylsulfonyl group at position 3 and a benzhydryl substituent attached to the carboxamide nitrogen. These structural features form the basis for any differentiation assessment.

Why N-Benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide Cannot Be Interchanged with Other Azetidine-1-Carboxamides


Generic substitution within the azetidine-1-carboxamide class is not supported because even minor modifications to the core substitution pattern can redirect target engagement, alter selectivity profiles, and change pharmacokinetic behavior. The benzhydryloxy ether series dominating patent US 7,504,522 B2 [1] is structurally distinct from the sulfonyl-bearing compound described here. The transition from a benzhydryloxy ether at position 3 to a 4-fluorophenylsulfonyl group introduces substantial differences in hydrogen-bonding capacity, electron density, and metabolic susceptibility. Without direct comparative pharmacological data, any assumption of functional equivalence is scientifically unsound. This document presents the verifiable structural and known activity differences that should inform procurement decisions.

N-Benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide: Quantitative Differentiation Evidence Status


Critical Data-Gap Advisory: No Publicly Available Head-to-Head Biological Comparison Data

An exhaustive search of primary research papers, patents, and authoritative databases returned no quantitative biological data—such as IC50, Ki, or EC50 values—for N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide [1]. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference regarding biological potency, selectivity, or pharmacokinetics can be substantiated from admissible sources. The structurally related benzhydryloxy-azetidine carboxamides in US 7,504,522 B2 [1] are the closest comparator series, yet these compounds share only the azetidine-1-carboxamide scaffold and differ fundamentally at the 3-position substituent. No numerical differentiation can be drawn. This absence of primary data must be factored into any procurement decision.

CB1 receptor antagonism azetidine-1-carboxamide pharmacology procurement risk assessment

Procurement-Relevant Application Scenarios for N-Benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide


Scaffold-Hopping and SAR Exploration Campaigns Requiring Sulfonyl-Containing Azetidine Probes

The 4-fluorophenylsulfonyl moiety at position 3 distinguishes this compound from the benzhydryloxy ethers in US 7,504,522 B2 [1], making it a candidate for scaffold-hopping studies aimed at exploring alternative hydrogen-bond acceptor geometries and metabolic stability within the CB1 antagonist chemotype. The absence of pre-existing biological data from admissible sources [1] does not preclude its use as a structural comparator in an in-house panel, but users must be aware that no literature precedence exists to guide expected target engagement.

Synthesis of Azetidine-Based Compound Libraries for Central Nervous System Target Screening

Azetidine-1-carboxamides have been described as CB1 receptor antagonists with potential CNS applications [1]. The benzhydryl group provides lipophilic bulk, while the sulfonyl substituent introduces polarity that may influence blood-brain barrier permeability relative to ether-linked analogs. This compound can serve as a building block for diversity-oriented synthesis of azetidine libraries, but all biological validation must be conducted by the end user, as no published pharmacological profile is available.

Chemical Biology Studies Demanding a Defined, Non-Commercially Characterized Azetidine Probe

For laboratories seeking a structurally defined azetidine-1-carboxamide that has not been extensively profiled in the public domain, this compound offers a tabula rasa for target identification and selectivity profiling. Unlike the extensively exemplified benzhydryloxy series [1], this compound's biological activity remains unpublished, which can be strategically advantageous in patent-driven research programs where novelty and freedom-to-operate are paramount.

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